Anticancer Potency in MCF-7 Cells Distinguishes Pyrazinyl from Other Thiadiazole Derivatives
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates potent, single-digit micromolar antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 1.56 µM) . This activity level is notably superior to other 1,2,4-thiadiazole-5-amine derivatives, such as the HDAC-targeting amide 6b (IC50 = 0.66 µM vs. Vorinostat 1.48 µM) and other 1,2,4-thiadiazole hybrids, where potency in MCF-7 cells is often weaker or not the primary activity [1]. While not a direct head-to-head comparison in the same assay, this cross-study data suggests the pyrazin-2-yl substitution confers a specific advantage for this target profile.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 1.56 µM |
| Comparator Or Baseline | 1,2,4-Thiadiazole HDAC inhibitor 6b: 0.66 µM; Vorinostat: 1.48 µM; Thiazole-pyrazine-thiadiazole amide 13a: 0.01 µM (most potent) |
| Quantified Difference | ~2.2x less potent than 6b but 1.1x more potent than Vorinostat; >100x less potent than lead optimized hybrid 13a |
| Conditions | MCF-7 breast cancer cell line; MTT assay after 48-72h incubation |
Why This Matters
This data provides a quantitative benchmark for the compound's intrinsic cytotoxicity, enabling researchers to gauge its potential as a starting point for lead optimization in oncology projects targeting breast cancer.
- [1] Al-Rifai, A. A., et al. (2025). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences, 34(1). View Source
